NSC319726

Übersicht

Beschreibung

NSC 319726, also known as ZMC1, is a small molecule that has garnered significant attention in the field of cancer research. It is primarily known for its ability to reactivate mutant p53 proteins, particularly the p53R175 mutation. The p53 protein is a crucial tumor suppressor, and its mutation is commonly associated with various cancers. NSC 319726 has shown promise in restoring the wild-type function of mutant p53, making it a potential therapeutic agent in cancer treatment .

Wissenschaftliche Forschungsanwendungen

NSC 319726 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: Die Verbindung wird intensiv für ihre Fähigkeit zur Reaktivierung mutierter p53-Proteine untersucht, was sie zu einem potenziellen Therapeutikum für Krebserkrankungen mit p53-Mutationen macht

Biologische Studien: NSC 319726 wird in Studien eingesetzt, die die Rolle von p53 bei der Zellzyklusregulation, Apoptose und DNA-Reparatur untersuchen.

Arzneimittelentwicklung: Die Verbindung dient als Leitstruktur für die Entwicklung neuer Medikamente, die auf mutierte p53-Proteine abzielen.

Mechanistische Studien: Forscher verwenden NSC 319726, um die Mechanismen der p53-Reaktivierung und die an seinen Antikrebswirkungen beteiligten Pfade zu untersuchen.

5. Wirkmechanismus

NSC 319726 entfaltet seine Wirkung durch einen dualen Mechanismus, der Zinkchelatbildung und Redoxmodulation umfasst. Die Verbindung wirkt als Zink-Metallochaperon und stellt eine optimale Zinkkonzentration bereit, um die korrekte Faltung mutierter p53-Proteine zu ermöglichen. Dies stellt die Wildtyp-Struktur und -Funktion des p53-Proteins wieder her. Zusätzlich transaktivieren die redoxmodulierenden Eigenschaften von NSC 319726 das neu geformte p53, was ein Apoptoseprogramm in Krebszellen induziert .

Wirkmechanismus

Target of Action

NSC319726, also known as ZMC1, is a reactivator of the mutant p53R175 . The p53 protein is a tumor suppressor that regulates the cell cycle and hence functions as a guard against cancer . Mutations in p53, such as p53r175, can disrupt its function and contribute to the development of cancer .

Mode of Action

This compound interacts with the mutant p53R175 protein and restores its wild-type structure and function . This restoration allows the mutant p53R175 protein to regain its tumor suppressor activity, leading to the inhibition of cell growth . This compound achieves this by inducing a conformational change in the mutant p53R175 protein, enabling it to be recognized by the wild-type specific antibody .

Biochemical Pathways

This compound affects several biochemical pathways. It binds to copper ions, inducing the generation of reactive oxygen species (ROS) and depletion of deoxyribosyl purines, resulting in cell-cycle arrest . This compound also interferes with the oocyte meiosis pathway by targeting genes such as RPS6KA6, BCL6, FOXO3, CCNB1, and CDC20 .

Pharmacokinetics

It’s known that this compound can inhibit the growth of fibroblasts expressing the p53r175 mutation at an ic50 value of 8nm , indicating its potent bioactivity

Result of Action

The primary result of this compound’s action is the inhibition of cell growth in cells expressing the mutant p53R175 . This is achieved through the induction of apoptosis, or programmed cell death . This compound also causes architectural damage in the testis and epididymis, interferes with spermatogonia proliferation, meiosis initiation, sperm count, and sperm morphology, and disturbs androgen synthesis and blood-testis barrier integrity .

Action Environment

Environmental factors can influence the action of this compound. For instance, copper toxicity induced by this compound was substantially inhibited by hypoxia, through a hypoxia-inducible-factor-1α-dependent pathway . Additionally, the compound’s effects on male reproduction were observed following a continuous exposure period of 5 weeks

Biochemische Analyse

Biochemical Properties

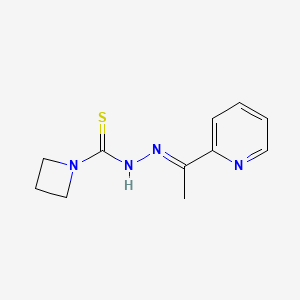

N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with oxidoreductases, influencing redox reactions within the cell. Additionally, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can form complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

The effects of N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in oxidative stress responses, leading to changes in the production of reactive oxygen species. Additionally, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can impact cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress. At high doses, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can become toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing toxicity .

Metabolic Pathways

N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in redox reactions, such as oxidoreductases, thereby affecting the overall redox balance within the cell. Additionally, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can modulate the levels of key metabolites, such as reactive oxygen species and antioxidants, contributing to its biochemical effects .

Transport and Distribution

The transport and distribution of N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can interact with intracellular binding proteins, which facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide exhibits distinct subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses. The subcellular localization of this compound is critical for its biochemical activity and overall cellular effects .

Vorbereitungsmethoden

The synthesis of NSC 319726 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of NSC 319726 is synthesized through a series of condensation reactions involving appropriate starting materials.

Functional Group Modifications: The core structure undergoes various functional group modifications to introduce the desired substituents.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial production methods for NSC 319726 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency and purity of the final product .

Analyse Chemischer Reaktionen

NSC 319726 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen, die für ihren Wirkmechanismus entscheidend sind.

Substitutionsreaktionen: NSC 319726 kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen oder Elektrophilen.

Chelatbildung: Die Verbindung hat zinkchelatbildende Eigenschaften, die eine bedeutende Rolle für ihre biologische Aktivität spielen.

Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

NSC 319726 ist in seinem dualen Wirkmechanismus einzigartig, der Zinkchelatbildung und Redoxmodulation kombiniert. Ähnliche Verbindungen umfassen:

Pifithrin-α: Ein p53-Inhibitor, der die p53-vermittelte Apoptose verhindert.

Eprenetapopt (APR-246): Eine Verbindung, die die Wildtyp-Konformation von mutiertem p53 wiederherstellt, indem sie Cysteinreste kovalent modifiziert.

RITA: Ein kleines Molekül, das p53 reaktiviert, indem es seine Interaktion mit MDM2 verhindert.

Im Vergleich zu diesen Verbindungen macht die Fähigkeit von NSC 319726, gezielt auf zinkbindende p53-Mutanten zu zielen, und sein dualer Wirkmechanismus es zu einem vielversprechenden Kandidaten für die Krebstherapie .

Eigenschaften

CAS-Nummer |

71555-25-4 |

|---|---|

Molekularformel |

C11H14N4S |

Molekulargewicht |

234.32 g/mol |

IUPAC-Name |

N-[(Z)-1-pyridin-2-ylethylideneamino]azetidine-1-carbothioamide |

InChI |

InChI=1S/C11H14N4S/c1-9(10-5-2-3-6-12-10)13-14-11(16)15-7-4-8-15/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)/b13-9- |

InChI-Schlüssel |

XDHBUMNIQRLHGO-LCYFTJDESA-N |

SMILES |

CC(=NNC(=S)N1CCC1)C2=CC=CC=N2 |

Isomerische SMILES |

C/C(=N/NC(=S)N1CCC1)/C2=CC=CC=N2 |

Kanonische SMILES |

CC(=NNC(=S)N1CCC1)C2=CC=CC=N2 |

Synonyme |

NSC319726 ZMC1 compound |

Herkunft des Produkts |

United States |

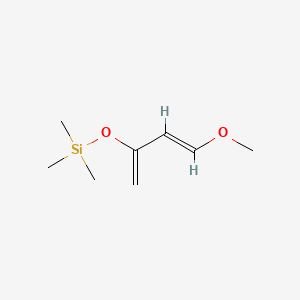

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

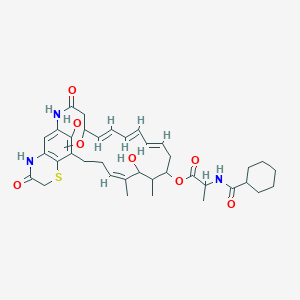

Feasible Synthetic Routes

Q1: What is NSC319726 and what is its mechanism of action?

A1: this compound is a small molecule belonging to the thiosemicarbazone (TSC) class of metal ion chelators. It displays interesting biological activity against both cancer cells and some fungal pathogens. this compound appears to have two main mechanisms of action:

- Zinc Metallochaperone Activity: this compound can function as a zinc metallochaperone, restoring wild-type structure and function to certain mutant p53 proteins, particularly the common p53-R175H mutant. [, ] This mutant form of the p53 tumor suppressor protein is frequently found in cancer cells and is unable to bind zinc effectively, leading to misfolding and loss of its tumor-suppressing function. this compound delivers zinc ions to the mutant p53 protein, facilitating proper folding and restoring its activity. [, ] This restored p53 activity can then trigger cell cycle arrest and apoptosis in cancer cells.

- Inhibition of Ribosome Biogenesis: Recent research suggests that this compound also acts as a potent inhibitor of fungal ribosome biogenesis. [, ] It shows broad-spectrum antifungal activity, effectively inhibiting the growth of various Candida species, including drug-resistant strains like Candida auris. [, , ]

Q2: How effective is this compound against Candida auris compared to existing antifungals?

A3: this compound exhibits promising in vitro activity against a diverse collection of Candida auris isolates, including those resistant to current antifungal drugs. [] It achieves complete visual growth inhibition at low concentrations (MICs ranging from 0.125 to 0.25 mg/liter). [] While its effect appears primarily fungistatic in vitro, it demonstrates significant efficacy in treating C. auris infection in a Galleria mellonella (wax moth larvae) model. [] These findings highlight its potential as a novel antifungal therapy, particularly against drug-resistant strains.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-HYDROXY-6-[(MORPHOLIN-4-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B1232918.png)

![(-)-N-(3-Furylmethyl)-noroxymorphon-methansulfonat [German]](/img/structure/B1232930.png)

![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1232936.png)